2-Naphthyl laurate
Overview
Description
2-Naphthyl laurate is a compound that is not directly discussed in the provided papers. However, the papers do mention various naphthalene derivatives and their applications in analytical chemistry, particularly in the detection and analysis of different substances using chromatographic and spectroscopic methods. These derivatives include 2-naphthylamine, 1-naphthylacetic acid, 2-naphthoxyacetic acid, and naphthalenethiols, which share the naphthalene moiety with 2-naphthyl laurate .
Synthesis Analysis
The synthesis of related naphthalene derivatives is described in several papers. For example, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is synthesized from 2,3-naphthalenedicarboxylic anhydride in two steps and is used as a labeling agent for carboxylic acids . Similarly, (2-naphthoxy)acetyl chloride is prepared from (2-naphthoxy)acetic acid and used as a fluorescent reagent . These methods suggest that the synthesis of 2-naphthyl laurate could involve the esterification of lauric acid with a 2-naphthol derivative.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene ring system, which provides the basis for their optical properties. The papers discuss the use of naphthalene derivatives as fluorescent or phosphorescent probes due to their aromatic structure . The structure of 2-naphthyl laurate would include the naphthalene ring system attached to a laurate (dodecanoate) group, which would influence its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives are primarily focused on their use as labeling agents for various analytes. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate reacts with carboxylate potassium salts to form ester derivatives . The reactivity of 2-naphthyl laurate would likely be similar, with the potential to react with various nucleophiles at the ester linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their aromatic structure and substituents. The papers describe the use of these derivatives in analytical methods, which rely on their high molar absorptivity, fluorescence, and phosphorescence properties . The properties of 2-naphthyl laurate would be expected to include good solubility in organic solvents due to the laurate moiety and potential fluorescence or UV absorbance due to the naphthalene ring.
Scientific Research Applications
Enzymatic Activity and Biochemical Applications
2-Naphthyl laurate has been studied extensively in the context of enzymatic reactions and biochemical assays. For instance, a study on the activity of esterases in different tissues utilized 2-naphthyl laurate as a substrate to investigate enzyme activities in various human and murine tissues, including kidney, liver, lung, spleen, and red blood cells. This research highlighted that no cleavage of laurate esters was demonstrable, providing insight into the specificity and activity of tissue esterases (Young & Bittar, 1974). Similarly, studies on the enzymatic kinetic resolution of secondary alcohols like 1-(2-naphthyl)ethanol revealed the high enantioselectivity of certain enzymatic processes, where 2-naphthyl laurate was a key component in understanding these biochemical transformations (Irimescu, Saito, & Kato, 2003).
Lipase Assays and Lipid Metabolism
2-Naphthyl laurate plays a crucial role in lipase assays, serving as a substrate to study the activity of lipases in various biological systems. For example, a study on the heterogeneity of triglyceride lipase in rat adipocytes utilized 2-naphthyl laurate to compare triglyceride and monoglyceride lipase activities in different adipose tissue preparations (Chmelařaron & Chmelař, 1974). Another investigation into the enzymatic activities in developing CNS myelin highlighted the use of β-naphthyl laurate to study changes in esterase activities during brain development (Frey, Arstila, Rinne, & Riekkinen, 1971).
Molecular Biology and Genetic Engineering
2-Naphthyl laurate has also been implicated in molecular biology and genetic engineering research. A notable example is the genetic engineering of rapeseed for the accumulation of laurate, where the metabolic and genetic parameters influencing laurate accumulation were studied. This research provides insights into the potential of genetic modification in altering oil composition in plants, which has significant implications for agriculture and biofuel production (Voelker et al., 1996).
Safety And Hazards
When handling 2-Naphthyl Laurate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
naphthalen-2-yl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGUBXZFFSTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212844 | |
Record name | 2-Naphthyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl laurate | |
CAS RN |
6343-73-3 | |
Record name | β-Naphthyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beta-Naphthyl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthyl laurate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEX5Y54P6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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